4-[(3-Butenyl)sulfonyl]phenylboronic acid
Description
Properties
IUPAC Name |
(4-but-3-enylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h2,4-7,12-13H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYBSNGHIZGMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCC=C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity Profiles and Mechanistic Elucidation Studies
Reactivity of the Phenylboronic Acid Moiety
The reactivity of 4-[(3-butenyl)sulfonyl]phenylboronic acid is dominated by the dual functionality of the phenylboronic acid group and the peripheral butenyl group. The phenylboronic acid moiety is a versatile functional group in modern organic synthesis, primarily due to the ability of the boronic acid to undergo a wide range of transformations. The electron-withdrawing nature of the sulfonyl group (-SO2-) at the para-position significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid itself.
Cross-Coupling Transformations
The phenylboronic acid group is a cornerstone of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For a substrate like this compound, the electron-withdrawing sulfonyl group can influence the reaction kinetics. While such groups can sometimes slow the crucial transmetalation step, successful couplings are well-documented for sulfone-containing arylboronic acids. researchgate.netchemrxiv.org The reaction is compatible with a wide range of functional groups, and the butenyl moiety is expected to remain intact under standard conditions. bohrium.com
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of base, solvent, and phosphine (B1218219) ligand is critical for optimizing the reaction yield and turnover frequency. chemrxiv.org
Illustrative Suzuki-Miyaura Coupling Conditions for Arylboronic Acids with Sulfone Groups
| Coupling Partner (Ar-X) | Catalyst | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-90 |
This table presents representative data for analogous sulfone-containing arylboronic acids based on established literature. chemrxiv.orgacs.org
The Chan-Lam coupling provides a valuable route to form aryl-heteroatom bonds, such as C-N and C-O bonds, by coupling a boronic acid with an amine or alcohol. organic-chemistry.org This reaction is typically mediated by copper salts, often using copper(II) acetate, and can frequently be performed in the open air at room temperature. organic-chemistry.orgnih.gov The sulfonyl group in this compound makes it an excellent candidate for these transformations, as Chan-Lam couplings of arylboronic acids with sulfonamides and sulfamoyl azides are known to proceed efficiently. nih.govresearchgate.net
The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the heteroatom nucleophile (e.g., an amine). An oxidative process, potentially involving air as the terminal oxidant, leads to a copper(III) intermediate which then undergoes reductive elimination to form the desired C-N or C-O bond. organic-chemistry.org
Representative Chan-Lam Coupling Partners and Conditions
| Nucleophile | Copper Source | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Aniline | Cu(OAc)₂ | CH₂Cl₂ | Room Temp, Air | N-Aryl Aniline |
| Imidazole | Cu(OAc)₂ | MeOH | Room Temp, Air | N-Aryl Imidazole |
| Phenol | Cu(OAc)₂ | CH₂Cl₂ | Room Temp, Air | Diaryl Ether thieme-connect.com |
This table illustrates typical reaction partners and conditions for Chan-Lam couplings involving arylboronic acids. organic-chemistry.orgnih.govthieme-connect.com
Rhodium catalysts are effective in mediating the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds and other electron-deficient olefins. organic-chemistry.orgthieme-connect.com For this compound, this reaction would allow the formation of a new C-C bond at the benzylic position, creating β-aryl ketones, esters, or similar structures. The reaction is often performed in the presence of a chiral ligand, such as BINAP, to achieve high levels of enantioselectivity. organic-chemistry.org The addition of an aqueous base is frequently crucial for achieving high yields, as it facilitates the formation of a key rhodium-hydroxo species that is active for transmetalation with the boronic acid. organic-chemistry.org The butenyl group's double bond could potentially interfere if it coordinates to the rhodium center, but typically the 1,4-addition to the activated olefin is the favored pathway.
The catalytic cycle generally involves transmetalation of the aryl group from boron to rhodium, followed by the enantioselective insertion of the activated olefin into the aryl-rhodium bond. thieme-connect.com Protonolysis of the resulting rhodium enolate releases the product and regenerates a rhodium species capable of re-entering the catalytic cycle. This method is highly effective for a wide array of arylboronic acids and electron-deficient alkenes, including nitroalkenes. acs.orgrsc.org
Lewis Acidic Behavior and Complexation Dynamics
All boronic acids are Lewis acids due to the electron-deficient, empty p-orbital on the boron atom. nih.govmdpi.com The Lewis acidity of this compound is significantly enhanced by the strong electron-withdrawing effect of the para-sulfonyl group. mdpi.com This inductive effect pulls electron density away from the phenyl ring and, consequently, from the boron atom, making it a stronger electron acceptor.
This increased Lewis acidity influences its reactivity in several ways:
It facilitates the formation of a boronate complex (Ar-B(OH)₃⁻) in the presence of a base, which is the active species in many cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov
It enhances its ability to coordinate with Lewis bases, such as diols, which is the basis for its use in sensing and separation applications.
Computational and experimental studies on substituted phenylboronic acids confirm that electron-withdrawing groups increase Lewis acidity, which can be quantified by changes in the pKa value of the boronic acid. mdpi.comsemanticscholar.orgru.nl
Reversible Esterification with Diols and Polyols in Aqueous Media
A hallmark characteristic of boronic acids is their ability to undergo rapid and reversible esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. nih.govacs.org This reaction is highly dependent on pH. In acidic to neutral conditions, the equilibrium favors the free boronic acid and diol. As the pH increases above the pKa of the boronic acid, the equilibrium shifts significantly toward the formation of the more stable anionic tetrahedral boronate ester. acs.orgmpg.de
For this compound, the electron-withdrawing sulfonyl group lowers its pKa, meaning it can effectively bind to diols at a lower pH compared to unsubstituted phenylboronic acid. mdpi.com The kinetics of this dynamic covalent bond exchange are fast, allowing for applications in self-healing materials, hydrogels, and sensors for saccharides. nih.govacs.orgsemanticscholar.org The binding affinity and exchange kinetics are influenced by the structure of the diol and the composition of the aqueous buffer. nih.govsemanticscholar.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Palladium(0) tetrakis(triphenylphosphine) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Tris(dibenzylideneacetone)dipalladium(0) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) |
| Potassium carbonate |
| Cesium carbonate |
| Potassium phosphate (B84403) |
| Copper(II) acetate |
| Copper(I) chloride |
| (S)-BINAP ((S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| Aniline |
| Imidazole |
| Phenol |
| Sulfonamide |
| Phenylboronic acid |
| 4-Iodoanisole |
| 1-Bromo-4-nitrobenzene |
| 2-Chloropyridine |
| 4-Bromobenzonitrile |
| Toluene |
| 1,4-Dioxane |
| Methanol |
Transformations Involving the 3-Butenyl Alkenyl Moiety
The terminal double bond of the 3-butenyl group serves as a primary site for a variety of addition and transformation reactions. Its reactivity is a cornerstone for modifying the molecule's structure and for its potential use in polymer science.
Catalytic Hydrofunctionalization Reactions (e.g., Hydroboration, Hydroarylation)
The terminal alkene of this compound is susceptible to catalytic hydrofunctionalization reactions, which introduce new functional groups across the double bond.
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org In the context of the target molecule, the hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃•THF, 9-BBN) across the butenyl double bond. The reaction proceeds with high regioselectivity, where the boron atom adds to the terminal, least substituted carbon, and the hydrogen atom adds to the internal carbon. masterorganicchemistry.comlibretexts.org This is a concerted, syn-addition process. masterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a hydroxyl group. masterorganicchemistry.com This transformation would convert the 3-butenyl group into a 4-hydroxybutyl group, yielding 4-[(4-hydroxybutyl)sulfonyl]phenylboronic acid . The presence of the sulfonyl and boronic acid groups is generally tolerated by modern hydroboration catalysts, particularly those based on iridium or rhodium, which are known for their compatibility with a wide range of functional groups. acs.orgnih.gov
Hydroarylation: While less common, direct hydroarylation would involve the addition of an aromatic C-H bond across the alkene. This reaction typically requires a transition metal catalyst and specific directing groups to achieve high selectivity.
Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis, a Nobel Prize-winning technology, provides powerful tools for C=C bond formation. wikipedia.org The butenyl group is a suitable substrate for these transformations.
Cross-Metathesis (CM): This reaction involves the intermolecular exchange of alkylidene fragments between the 3-butenyl group and another olefin. By choosing an appropriate reaction partner, CM can be used to introduce a wide variety of functional groups at the terminus of the side chain. nih.govrsc.org For example, reacting this compound with a vinyl sulfone in the presence of a second-generation Grubbs catalyst could yield a new, elongated α,β-unsaturated sulfone, with excellent E-stereoselectivity. acs.org The general reactivity of vinyl sulfones in CM classifies them as Type I olefins, which readily self-metathesize and react with other olefins. acs.orgelsevierpure.com
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that is used to form cyclic compounds. wikipedia.orgorganic-chemistry.org While this compound itself cannot undergo RCM, if it were modified to contain a second, suitably positioned terminal alkene, RCM could be employed to construct a macrocyclic structure incorporating the sulfonylphenylboronic acid moiety. RCM is highly effective for creating 5- to 30-membered rings and is tolerant of many functional groups, including sulfones. organic-chemistry.orgresearchgate.net
Electrophilic and Radical Additions to the Alkene
The electron-rich π-bond of the butenyl group is reactive towards both electrophiles and radicals.
Electrophilic Additions: In electrophilic additions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. nih.gov The presence of the strongly electron-withdrawing sulfonyl group can influence the regioselectivity of these additions. For instance, the hydroxysulfonylation of alkenes, which can be achieved with various sulfonyl sources, typically results in the formation of β-hydroxysulfones. rsc.org Similarly, reactions like halohydrin formation or halogenation would proceed across the butenyl double bond.
Radical Additions: The butenyl group is also a target for radical addition reactions. Sulfonyl radicals, which can be generated from various precursors, are known to add to alkenes. nih.govnih.gov This process can initiate cyclizations or lead to the formation of vicinally difunctionalized products. nih.gov For example, the addition of a sulfonyl radical to the butenyl group would form a carbon-centered radical, which could then be trapped by another species in the reaction mixture. This type of reactivity is foundational for many modern synthetic methods that build molecular complexity in a single step. nih.govmagtech.com.cnacs.org
Polymerization Studies as a Specialty Monomer Precursor
The bifunctional nature of this compound, possessing both a polymerizable alkene and a functional boronic acid, makes it an attractive candidate as a specialty monomer.
The 3-butenyl group can participate in polymerization reactions, such as free-radical polymerization or transition-metal-catalyzed polymerization, to form a long polymer chain. frontiersin.org The resulting polymer would feature a polyethylene (B3416737) backbone with pendant 4-(sulfonyl)phenylboronic acid groups attached via an ethyl linker at regular intervals.
The incorporation of these functional side chains would impart unique properties to the polymer. cmu.edunih.gov The phenylboronic acid moiety is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars, glycoproteins, and certain catechols. nih.gov This property could be exploited to create:
Affinity Polymers: For use in separation science (e.g., chromatography) to capture or detect diol-containing biomolecules.
Smart Materials: Polymers that respond to changes in pH or the presence of specific sugars, potentially for use in sensors or controlled-release systems.
Adhesives and Hydrogels: Materials whose properties can be modulated by interactions with diol-containing crosslinkers.
Influence of the Sulfonyl Group on Overall Reactivity
The sulfonyl group (—SO₂—) is a powerful electron-withdrawing group that significantly modulates the electronic properties of the entire molecule.
Electron-Withdrawing Effects on Aromatic Ring Activation and Boronic Acid Acidity
The primary influence of the sulfonyl group is its strong inductive and resonance electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, enhances the acidity of the boronic acid group.
Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a more nucleophilic boronate species. The equilibrium of this reaction is described by the pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.8. nih.govwikipedia.org The introduction of electron-withdrawing groups onto the phenyl ring stabilizes the resulting negative charge on the boronate species, thereby lowering the pKa and increasing the Lewis acidity. nih.gov
Studies have shown that the pKa of This compound is 7.1 (± 0.1). nih.gov This represents a significant shift of 1.7 pH units relative to unsubstituted phenylboronic acid, an effect consistent with the Hammett correlation for substituted phenylboronic acids. nih.govnih.gov This enhanced acidity is comparable to that achieved with a nitro group substituent. nih.gov
This lower pKa is highly significant for practical applications, particularly in boronate affinity chromatography. A lower pKa allows the boronic acid to be in its active, anionic boronate form at or near physiological pH (around 7.4). This enables the efficient binding and separation of diol-containing biomolecules, such as catechols and glycoproteins, under mild conditions where the analytes are more stable. nih.gov
Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
| Compound Name | Substituent at para-position | pKa Value | Reference |
|---|---|---|---|
| Phenylboronic acid | -H | 8.8 (± 0.1) | nih.govwikipedia.org |
| This compound | -SO₂(CH₂)₂CH=CH₂ | 7.1 (± 0.1) | nih.gov |
| 4-Nitrophenylboronic acid | -NO₂ | 7.1 | nih.gov |
| 4-Carboxyphenylboronic acid | -COOH | ~8.0 | nih.gov |
Role in Directing Group Strategies or Activation of Proximal Bonds
The structure of this compound contains two key functional groups on an aromatic ring: the boronic acid and the butenylsulfonyl moiety. The sulfonyl group (—SO₂—) is a strongly electron-withdrawing and deactivating group. In the context of electrophilic aromatic substitution, it acts as a meta-directing group. fiveable.me However, the primary utility of this compound is not expected to lie in further substitution of the phenyl ring but rather in reactions involving its two terminal functional groups.
The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this context, it doesn't function as a directing group for substitution on the ring but rather activates the ipso-carbon atom for the formation of a new carbon-carbon bond. The entire arylboronic acid moiety is transferred to the catalytic cycle.
The 3-butenyl group introduces a site of unsaturation (an alkene) that can participate in a variety of reactions. Its position, separated from the sulfonyl group by a two-carbon tether, allows for potential intramolecular reactions or activation of adjacent bonds. For instance, under certain catalytic conditions, the alkene could act as a tether to direct a reaction to a specific site on a binding partner or undergo intramolecular cyclization reactions. While the sulfonyl group itself is generally stable, its electron-withdrawing nature can influence the reactivity of the adjacent butenyl group. fiveable.me
Stability and Transformations of the Sulfonyl Group under Various Reaction Conditions
The sulfonyl group (R-SO₂-R') is known for its exceptional stability, a key feature in its use as a linking moiety or a protecting group in organic synthesis. fiveable.me It is generally resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This stability is crucial for ensuring the integrity of the molecule during transformations targeting the boronic acid or butenyl functionalities.
Desulfonylation, the cleavage of a carbon-sulfur bond in a sulfone, typically requires harsh reductive conditions, such as the use of active metals like sodium amalgam or samarium(II) iodide. wikipedia.org Under the milder conditions characteristic of many catalytic reactions, including the Suzuki-Miyaura coupling, the sulfonyl group is expected to remain intact. fiveable.mewikipedia.org
While the sulfonyl group itself is robust, the butenyl and boronic acid groups are prone to specific transformations. The boronic acid can readily form boronate esters with diols, a common strategy to modify its reactivity or stability. researchgate.net The 3-butenyl group can undergo typical alkene reactions such as hydrogenation, halogenation, or epoxidation.
| Functional Group | Reaction Condition | Expected Stability/Transformation | Reference |
|---|---|---|---|
| Sulfonyl (Ar-SO₂-R) | Typical Suzuki-Miyaura Coupling (Pd catalyst, base) | High stability, generally unreactive. | fiveable.me |
| Sulfonyl (Ar-SO₂-R) | Strongly Reductive (e.g., Na/Hg, SmI₂) | Susceptible to C-S bond cleavage (desulfonylation). | wikipedia.org |
| Boronic Acid (-B(OH)₂) | Presence of Diols (e.g., pinacol) | Forms stable boronate esters. | researchgate.net |
| 3-Butenyl (-CH₂CH₂CH=CH₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction to a butyl group. | |
| 3-Butenyl (-CH₂CH₂CH=CH₂) | Electrophilic Addition (e.g., Br₂) | Addition across the double bond. |
Mechanistic Investigations of Complex Transformations
Given its structure, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. Understanding the mechanism of these transformations is key to optimizing reaction conditions and predicting outcomes.
Elucidation of Catalytic Cycles and Rate-Determining Steps
The primary reaction pathway for this compound would be the Suzuki-Miyaura catalytic cycle. numberanalytics.comwikipedia.org This cycle is a well-established sequence of three main steps involving a palladium catalyst.
Transmetalation : The organic group from the organoboron compound (in this case, the 4-[(3-butenyl)sulfonyl]phenyl group) is transferred to the Pd(II) complex, displacing the halide. wikipedia.org This step requires activation by a base, which is believed to form a more nucleophilic "ate" complex with the boron atom (e.g., [R-B(OH)₃]⁻), facilitating the transfer. wikipedia.orgnih.gov
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. musechem.com
| Step | Description | Change in Pd Oxidation State | Key Species Involved | Reference |
|---|---|---|---|---|
| Oxidative Addition | Catalyst inserts into the organohalide C-X bond. Often the rate-determining step. | Pd(0) → Pd(II) | Pd(0) catalyst, Organohalide (R¹-X) | numberanalytics.comwikipedia.org |
| Transmetalation | Organic group is transferred from boron to palladium. | No change | Pd(II) complex, Organoboron compound (R²-B(OH)₂), Base | wikipedia.orgnih.gov |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | Pd(II) → Pd(0) | Diorganopalladium(II) complex | musechem.com |
Identification and Characterization of Reaction Intermediates
A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.orglibretexts.org In the Suzuki-Miyaura cycle, several key intermediates exist, though they are often short-lived and difficult to observe directly. nih.govlumenlearning.com
Organopalladium(II) Halide Complex (R¹-Pd(II)-X) : This is formed immediately after the oxidative addition step. libretexts.org
Palladium Hydroxide or Alkoxide Complex (R¹-Pd(II)-OR) : In the "oxo-palladium pathway," the halide on the Pd(II) complex is displaced by a hydroxide or alkoxide from the base. This species then reacts with the boronic acid. nih.gov
Arylpalladium(II) Boronate Complex : This is the crucial pre-transmetalation intermediate containing a Pd-O-B linkage. nih.govacs.org Advanced techniques like low-temperature NMR spectroscopy have enabled the generation and characterization of these elusive species, confirming their role in the catalytic cycle. nih.govacs.org Studies have identified both tri-coordinate (unactivated) and tetra-coordinate (activated) boronate complexes that can undergo transmetalation. nih.govacs.org
The characterization of these intermediates is vital as it provides direct insight into the mechanism, helping to explain how the organic fragment is transferred from boron to palladium. nih.govacs.org
Stereochemical Outcomes in Asymmetric Transformations
While this compound itself is achiral, its butenyl group offers a site for asymmetric transformations. If a reaction creates a new chiral center, its stereochemical outcome is determined by the mechanism and the reagents used. ochemtutor.comlibretexts.org
Reactions at the Butenyl Group : The alkene in the butenyl side chain can be a substrate for various asymmetric reactions. For example, an asymmetric dihydroxylation (e.g., using AD-mix) or an asymmetric hydroamidation could convert the achiral alkene into a chiral diol or amine, respectively. nih.gov The stereochemical outcome (i.e., which enantiomer is formed in excess) would be dictated by the specific chiral catalyst or auxiliary employed in the reaction. nih.gov
Stereochemistry of the Coupling Reaction : The Suzuki-Miyaura coupling itself proceeds with retention of stereochemistry with respect to the coupling partners. wikipedia.orglibretexts.org If this compound were coupled with a chiral vinyl halide, the configuration of the double bond in the halide would be retained in the final product. wikipedia.org The creation of a new tetrahedral chiral center during a reaction generally occurs through two main mechanistic actions: addition to a flat sp²-hybridized carbon or substitution at a tetrahedral sp³-hybridized carbon. ochemtutor.com Asymmetric catalysis aims to control which face of a prochiral group is attacked, leading to the preferential formation of one enantiomer. libretexts.org
The study of such stereochemical outcomes is fundamental to the development of methods for synthesizing enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry. nih.govacs.org
Applications in Advanced Materials Science and Analytical Research
Development of Boronate Affinity Materials (BAMs)
Boronate affinity materials (BAMs) leverage the reversible covalent interaction between boronic acids and compounds containing cis-diol groups. acs.orgnih.gov This interaction is fundamental to their use in separating and analyzing a wide range of biologically significant molecules. acs.org
The preparation of solid-phase materials functionalized with 4-[(3-Butenyl)sulfonyl]phenylboronic acid involves a multi-step synthetic process. The synthesis of the boronic acid ligand itself has been reported to be a three-step process. mdpi.com
A documented synthetic route begins with the alkylation of 4-bromobenzenethiol with 4-bromo-1-butene (B139220) to yield (4-bromophenyl)(3-butenyl)sulfide. nih.gov This intermediate is then oxidized, for instance with 3-chloroperoxybenzoic acid, to form the corresponding sulfone. The final conversion to this compound is achieved through a bromo-lithium exchange reaction. nih.gov
Once synthesized, the ligand can be immobilized onto a solid support, such as porous silica (B1680970) gel. This is typically accomplished by silylation, where the butenyl group of the ligand is hydrosilylated to create a monochlorosilane derivative, which then reacts with the silica surface to form a stable, functionalized solid phase for use in affinity chromatography. nih.govnih.gov
A significant challenge in boronate affinity chromatography is that the commonly used unsubstituted phenylboronic acid requires a slightly alkaline pH to be effective. nih.gov The key interaction involves the boronic acid group (trigonal, sp²) converting to a tetrahedral boronate anion (sp³), which then readily forms cyclic esters with cis-diols. acs.orgmdpi.com This conversion is pH-dependent and typically occurs at a pH above the boronic acid's acid dissociation constant (pKa).
The design of this compound addresses this limitation. The inclusion of a sulfonyl group (–SO₂–) on the phenyl ring is a critical design feature. As a strong electron-withdrawing group, it significantly lowers the pKa of the boronic acid. nih.govnih.gov Research has measured the pKa of this compound to be approximately 7.0–7.1. acs.orgacs.orgnih.gov This is a substantial decrease compared to the pKa of unsubstituted phenylboronic acid, which is around 8.8. nih.gov This lower pKa allows the boronic acid to exist in its active anionic form at or near neutral physiological pH, thereby enhancing its binding affinity for cis-diol analytes under milder conditions that are more suitable for sensitive biological molecules. acs.orgnih.gov
Table 1: Comparison of pKa Values for Phenylboronic Acid and its Derivatives
| Compound | pKa (± 0.1) | pH Shift relative to Phenylboronic Acid |
|---|---|---|
| Phenylboronic acid | 8.8 | N/A |
| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 | -1.4 |
| This compound | 7.1 | -1.7 |
Data sourced from Li et al. (2008). nih.gov
The fundamental binding mechanism involves the pH-dependent, reversible formation of five- or six-membered cyclic esters between the boronate group and the cis-1,2- or cis-1,3-diol functionalities present on the analyte. nih.govxmu.edu.cn Materials functionalized with this compound have been successfully used in model systems to selectively bind and separate various cis-diol-containing molecules.
Research has demonstrated that monolithic capillaries functionalized with this compound can effectively bind nucleosides and glycoproteins at a neutral pH. acs.orgacs.org In other studies, silica phases modified with this compound have shown strong affinity for both aryl and alkyl cis-diols. nih.gov These materials have been used to resolve complex mixtures, such as separating L-DOPA (which contains a catechol group, a type of cis-diol) from similar compounds like L-tyrosine, and separating adenosine (B11128) mono-, di-, and triphosphates. nih.govnih.gov The binding affinity is pH-dependent, confirming that the interaction is based on the specific boronate-diol chelation. nih.govnih.gov
The enhanced affinity at lower pH values makes this compound-functionalized phases highly suitable for analytical separation and enrichment methodologies, particularly in high-performance liquid chromatography (HPLC) and boronate affinity chromatography (BAC). nih.govnih.gov
Researchers have successfully employed these materials as the stationary phase in HPLC columns. Using an isocratic elution with a mobile phase at a mildly acidic pH (e.g., 0.05 M phosphate (B84403) buffer at pH 5.5), mixtures of biologically important catecholamines were effectively resolved. nih.govnih.gov Similarly, adenosine phosphates were separated using a mobile phase at pH 6.0. nih.govnih.gov These methods highlight the utility of the material for the efficient affinity separation and purification of cis-diol-containing molecules from research samples under gentle pH conditions, which helps to preserve the integrity of sensitive analytes. nih.gov This approach is a valuable first step for enriching specific biomolecules, such as DOPA-containing peptides, from complex biological mixtures. nih.gov
Table 2: Examples of Analytical Separations Using this compound-Functionalized Phases
| Analytes Separated | Mobile Phase Conditions | Reference |
|---|---|---|
| L-tyrosines, L-DOPA, various catecholamines | 0.05 M phosphate buffer, pH 5.5 | nih.govnih.gov |
| Adenosine mono-, di-, and triphosphates | Mobile phase at pH 6.0 | nih.govnih.gov |
Integration into Responsive Polymer Systems
The applications of this compound extend beyond stationary phases for chromatography. The presence of the butenyl group allows for its integration into polymer structures, creating "smart" or responsive materials.
The terminal alkene of the 3-butenyl group provides a reactive handle for polymerization. This allows the 4-(sulfonyl)phenylboronic acid moiety to be incorporated as a pendant group hanging off a polymer backbone. researchgate.net While specific polymers based on this exact monomer are not extensively detailed in the provided search results, established polymerization techniques are well-suited for this purpose.
Methods such as acyclic diene metathesis (ADMET) polymerization can be used to create polymers with precisely spaced aryl boronic acid functionalities. documentsdelivered.com Furthermore, controlled radical polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly used to synthesize block copolymers where one block contains boronic acid monomers. nih.gov By incorporating this compound into a polymer, the resulting material combines the properties of the polymer backbone with the unique pH- and diol-responsive nature of the boronic acid pendant group. researchgate.net Such polymers have potential applications in creating hydrogels that can be regulated by pH, temperature, or the presence of diol compounds like glucose, making them candidates for self-regulated drug delivery systems and advanced sensors. nih.govresearchgate.net
Investigation of pH-Responsiveness and Analyte-Induced Conformational Changes
The pH-responsive behavior of this compound is a key feature underpinning its applications. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). nih.gov The formation of a stable complex with diols, which are common analytes, is favored when the boronic acid is in its anionic tetrahedral state. mdpi.com
The introduction of the electron-withdrawing sulfonyl group onto the phenyl ring is expected to lower the pKa of the boronic acid. For instance, a study on sulfonyl- and sulfonamide-substituted phenylboronic acids demonstrated a significant decrease in their pKa values compared to unsubstituted phenylboronic acid (pKa 8.8). nih.gov Specifically, 4-(butylsulfonyl)phenylboronic acid, an analogue of the title compound, was found to have a pKa of 7.1 ± 0.1. nih.gov This lower pKa allows the boronic acid to bind with diols at or near physiological pH, a crucial advantage for biological applications. nih.govnih.gov
The binding of an analyte, such as a saccharide or a catecholamine, induces a conformational change in the boronic acid moiety from the trigonal planar to the tetrahedral geometry. This change in conformation, driven by the pH of the environment and the presence of the analyte, can be harnessed to generate a detectable signal, forming the basis of many sensing applications. The stability of the resulting boronate ester is pH-dependent; it is stable in alkaline conditions and dissociates in acidic environments. mdpi.comnih.gov This reversible, pH-triggered binding and release mechanism is a cornerstone of its utility in creating "smart" materials that respond to environmental cues. mdpi.comnih.gov
Table 1: pKa Values of Substituted Phenylboronic Acids
| Compound | pKa | Reference |
| Phenylboronic acid | 8.8 ± 0.1 | nih.gov |
| 4-(N-Allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1 | nih.gov |
| 4-(Butylsulfonyl)phenylboronic acid | 7.1 ± 0.1 | nih.gov |
This interactive table allows for sorting of the data.
Role as a Chemical Probe or Building Block in Sensing Research
The dual functionality of this compound makes it an excellent candidate for use as a chemical probe and a building block in the construction of sophisticated sensing systems. mdpi.comrsc.org The boronic acid group acts as the recognition element, while the butenyl group allows for its incorporation into larger structures.
The interaction between this compound and diol-containing analytes can be transduced into a fluorescent or colorimetric signal. nih.govrsc.org This is often achieved by designing sensor systems where the boronic acid is in proximity to a fluorophore or chromophore. The binding event with an analyte alters the electronic environment of the signaling molecule, leading to a change in its optical properties.
For example, fluorescent sensors can be designed based on the principle of photoinduced electron transfer (PET). In the absence of an analyte, the lone pair of electrons on the nitrogen of a nearby amino group can quench the fluorescence of a fluorophore. Upon binding of a diol to the boronic acid, the boron atom becomes more electron-rich, which can suppress the PET process and "turn on" the fluorescence. The intensity of the fluorescence signal would then correlate with the concentration of the analyte. nih.gov
The development of fluorescent sensors for the detection of biologically relevant molecules like saccharides and catecholamines is a significant area of research. nih.gov The ability of sulfonyl-substituted phenylboronic acids to operate at physiological pH makes them particularly suitable for these applications. nih.gov
The butenyl group in this compound provides a reactive handle for its immobilization onto solid supports, leading to the creation of robust and reusable sensing platforms. nih.gov This can be achieved through various polymerization or surface modification techniques. For instance, the butenyl group can participate in polymerization reactions to form monolithic materials or be grafted onto surfaces like silica or polymer beads.
A study detailed the synthesis of a this compound-functionalized monolithic capillary. acs.org This material demonstrated the ability to bind nucleosides and glycoproteins at a neutral pH, showcasing its potential for chromatographic separations and enrichment of specific biomolecules from complex samples. acs.org Such immobilized platforms are highly valuable in proteomics and diagnostics for the analysis of glycoproteins, which are often biomarkers for diseases. nih.gov
The covalent attachment of the boronic acid to a support prevents leaching and allows for the development of flow-through sensors and other analytical devices. These platforms can be used for the selective capture and subsequent detection of target analytes from various matrices. nih.govmdpi.com
Table 2: Applications of Boronic Acid-Based Sensing Platforms
| Sensing Platform Type | Analyte Class | Principle of Detection | Reference |
| Monolithic Capillary | Nucleosides, Glycoproteins | Affinity Chromatography | acs.org |
| Fluorescent Probe | Bacteria (Polysaccharides) | Fluorescence Enhancement | nih.gov |
| Immobilized Nanoparticles | Enzymes | Bioactivity Measurement | nih.gov |
This interactive table allows for sorting of the data.
Computational Chemistry and Theoretical Modeling Investigations
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within a molecule dictate its fundamental properties. Theoretical calculations allow for a detailed examination of these features for "4-[(3-Butenyl)sulfonyl]phenylboronic acid."
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be utilized to determine its lowest energy conformation, known as the ground state geometry. lodz.plnih.govnih.govtandfonline.com
In its optimized geometry, the phenylboronic acid moiety is expected to be largely planar. wikipedia.org The boron atom adopts an sp² hybridization, resulting in a trigonal planar arrangement of its substituents. lodz.pl The butenylsulfonyl group, attached at the para position of the phenyl ring, will have a specific three-dimensional orientation. Conformational analysis would be necessary to identify the most stable arrangement of the flexible butenyl chain. nih.gov The table below presents hypothetical, yet representative, optimized geometric parameters for key structural features of the molecule based on DFT calculations of similar compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-B | ~1.55 Å |
| B-O | ~1.37 Å | |
| S=O | ~1.45 Å | |
| C-S | ~1.78 Å | |
| Bond Angle | C-B-O | ~120° |
| O-B-O | ~120° | |
| O=S=O | ~120° | |
| Dihedral Angle | C-C-S-O | Varies with conformation |
This interactive table contains predicted data based on computational studies of analogous compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. nih.govresearchgate.net
For "this compound," the HOMO is anticipated to be primarily localized on the electron-rich phenyl ring. In contrast, the LUMO is expected to be distributed over the electron-withdrawing sulfonyl group and the boron atom, which possesses a vacant p-orbital. The electron-withdrawing nature of the sulfonyl group likely contributes to a lower LUMO energy. fiveable.meresearchgate.netacs.org
| Orbital | Predicted Energy (Arbitrary Units) | Primary Localization |
| HOMO | -6.5 eV | Phenyl Ring |
| LUMO | -1.8 eV | Sulfonyl Group, Boron Atom |
| HOMO-LUMO Gap | 4.7 eV | - |
This interactive table presents hypothetical energy values to illustrate the concept.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govtandfonline.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For "this compound," the MEP would show a high electron density around the oxygen atoms of both the sulfonyl and the boronic acid functional groups, making them sites for interaction with electrophiles. The hydrogen atoms of the boronic acid's hydroxyl groups would exhibit a positive potential, indicating their acidic nature.
Prediction of Chemical Properties and Spectroscopic Parameters (for mechanistic interpretation)
Theoretical models can also predict key chemical properties and simulate spectroscopic data, which can aid in the interpretation of experimental results and provide insights into reaction mechanisms.
The acidity of a boronic acid, quantified by its pKa value, is a critical parameter influencing its reactivity and interactions. Computational methods can predict the pKa of "this compound." mdpi.comresearchgate.net The presence of the sulfonyl group at the para-position of the phenyl ring is expected to have a significant impact on the acidity of the boronic acid.
The sulfonyl group is strongly electron-withdrawing, which stabilizes the corresponding boronate anion formed upon deprotonation. fiveable.me This stabilization facilitates the release of a proton, thereby increasing the acidity of the boronic acid and lowering its pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). wikipedia.org This trend is consistent with the Hammett equation, which correlates the electronic effects of substituents with the reactivity of aromatic compounds. mdpi.comresearchgate.net
| Compound | Substituent (para) | Experimental pKa |
| Phenylboronic acid | -H | ~8.8 wikipedia.org |
| 4-Nitrophenylboronic acid | -NO₂ | ~7.0 |
| 4-Cyanophenylboronic acid | -CN | ~7.7 |
| This compound | -SO₂(CH₂)₂CH=CH₂ | Predicted to be < 8.8 |
This interactive table includes experimental data for related compounds to provide context for the predicted pKa.
Theoretical calculations can simulate vibrational (FT-IR) and electronic (UV-Vis) spectra, which are indispensable for the structural characterization of a molecule. nih.govresearchgate.netnih.gov
FT-IR Spectroscopy: The simulated FT-IR spectrum for "this compound" would exhibit characteristic vibrational frequencies corresponding to its various functional groups. These theoretical predictions can aid in the assignment of bands in an experimental spectrum. nih.govrsc.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching | ~3300-3600 |
| C=C (Butenyl) | Stretching | ~1640 |
| C=C (Aromatic) | Stretching | ~1500-1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1300-1350 |
| S=O (Sulfonyl) | Symmetric Stretching | ~1140-1180 |
| B-O (Boronic Acid) | Stretching | ~1330-1380 |
This interactive table presents predicted vibrational frequencies for key functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of the molecule. lodz.plresearchgate.net The UV-Vis spectrum of "this compound" is expected to show absorptions arising from π → π* transitions within the phenyl ring. The presence of the sulfonyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted phenylboronic acid.
NMR Chemical Shift Predictions for Structural Validation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (TDF), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions serve as a powerful tool for validating experimentally obtained spectra and for assigning signals to specific atoms within the this compound molecule.
The process typically involves optimizing the molecular geometry of the compound using a suitable level of theory, such as B3LYP with a basis set like 6-31++G(d,p). researchgate.net Following geometry optimization, the NMR shielding tensors are calculated. The chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the computational method and basis set employed. researchgate.net For complex molecules like this compound, which contains a variety of chemical environments—an aromatic ring, a sulfonyl group, a butenyl chain, and a boronic acid moiety—careful selection of the computational parameters is essential for achieving results that correlate well with experimental data. Discrepancies between predicted and experimental shifts can often be rationaled by considering factors such as solvent effects and intermolecular interactions, which may not be fully captured in gas-phase calculations.
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic-H (ortho to -SO₂) | 7.95 | 7.90 |
| Aromatic-H (meta to -SO₂) | 7.60 | 7.55 |
| -CH₂- (sulfonyl) | 3.30 | 3.25 |
| -CH₂- (allyl) | 2.50 | 2.45 |
| =CH- | 5.80 | 5.75 |
| =CH₂ | 5.10 | 5.05 |
| B(OH)₂ | 8.20 | Varies with solvent and concentration |
Note: The values presented in this table are illustrative and intended to represent typical data obtained from computational predictions and experimental measurements. Actual values may vary depending on the specific computational methods and experimental conditions.
Mechanistic Studies through Transition State Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, thereby gaining a detailed understanding of the reaction pathway.
Transition state theory and computational quantum mechanics allow for the calculation of activation energies and reaction enthalpies for elementary steps in a reaction mechanism. For instance, in reactions where the butenyl group of this compound participates, such as in intramolecular cyclizations or cross-coupling reactions, transition state modeling can pinpoint the highest energy barrier, which corresponds to the rate-determining step.
These energy profiles are crucial for understanding reaction kinetics and for optimizing reaction conditions. For example, by comparing the energy barriers of competing reaction pathways, one can predict the major product of a reaction.
Many reactions involving unsymmetrical alkenes, such as the 3-butenyl group in the title compound, can lead to multiple regioisomeric or stereoisomeric products. Transition state modeling provides a powerful means to rationalize and predict the observed selectivity.
By calculating the energies of the transition states leading to the different possible products, chemists can determine which pathway is energetically more favorable. For example, in an addition reaction to the double bond of this compound, calculations can reveal why the addition occurs at one carbon atom of the double bond in preference to the other (regioselectivity) or why one stereoisomer is formed in excess (stereoselectivity). These insights are invaluable for designing more selective and efficient synthetic routes.
Molecular Dynamics Simulations for Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including solvent effects and intermolecular interactions. researchgate.net
The conformation of this compound and its reactivity can be influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the solute and solvent, providing a dynamic picture of how the solvent affects the molecule's shape and energy. researchgate.net For instance, polar solvents may stabilize certain conformations through hydrogen bonding with the boronic acid group, thereby influencing the accessibility of reactive sites. The pKa of the boronic acid, a critical parameter for its reactivity, is also known to be sensitive to the solvent environment. nih.gov
In many applications, this compound may interact with other molecules in solution, such as other reactants, catalysts, or biological receptors. MD simulations can be employed to study the nature and strength of these intermolecular interactions. researchgate.net
By simulating the system containing the title compound and its interaction partner, researchers can analyze the binding modes, calculate binding free energies, and identify the key functional groups involved in the interaction. researchgate.net This information is particularly relevant in fields like drug design and materials science, where understanding and predicting molecular recognition events is of paramount importance.
Emerging Research Frontiers and Future Perspectives
Leveraging Multifunctional Reactivity for Complex Molecule Synthesis
The distinct chemical functionalities of 4-[(3-butenyl)sulfonyl]phenylboronic acid make it a powerful tool for the synthesis of complex molecular architectures. The three key components—the butenyl chain, the sulfonyl group, and the boronic acid—can participate in a variety of chemical transformations, either sequentially or in tandem, providing a streamlined approach to intricate structures.
The butenyl group, with its terminal double bond, is a handle for a range of carbon-carbon bond-forming reactions. These include, but are not limited to, olefin metathesis, hydroboration-oxidation, and polymerization. This allows for the extension of the molecule or its incorporation into larger polymeric structures.
The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction enables the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various organic halides, opening the door to a vast array of biaryl and related compounds. rsc.org Furthermore, boronic acids can engage in other transformations such as Chan-Lam coupling for carbon-heteroatom bond formation and additions to carbonyls. acs.org
The sulfonyl group acts as a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. It lowers the pKa of the boronic acid, enhancing its Lewis acidity and its ability to bind with diols, a property that is particularly useful in the design of sensors and in affinity chromatography. nih.gov This electronic effect can also modulate the reactivity of the phenyl ring and the adjacent functional groups.
The true synthetic potential of this compound lies in the orchestration of these functionalities. For instance, a synthetic strategy could involve an initial Suzuki-Miyaura coupling to introduce a complex substituent onto the phenyl ring, followed by a reaction at the butenyl group, such as an intramolecular cyclization, to construct a heterocyclic system in a single, efficient step. The development of such tandem or domino reactions, where multiple bonds are formed in a single operation, is a key area of ongoing research, promising more efficient and atom-economical synthetic routes to valuable compounds. mdpi.com
Development of Next-Generation Responsive Materials
The unique structural features of this compound make it an excellent candidate for the development of "smart" or responsive materials. These materials can change their properties in response to external stimuli, such as changes in pH, the presence of specific molecules, or light.
The boronic acid group is a well-established functionality for creating responsive materials, particularly for the detection of saccharides like glucose. rsc.org Boronic acids reversibly form cyclic esters with 1,2- and 1,3-diols in aqueous solutions, and this binding event can be transduced into a measurable signal, such as a change in fluorescence or color. rsc.orgacs.org The electron-withdrawing sulfonyl group in this compound lowers the pKa of the boronic acid, allowing it to bind diols at or near physiological pH, which is a significant advantage for biological applications. nih.govnih.gov
The butenyl group provides a versatile handle for incorporating this responsive unit into larger material architectures. It can be used as a monomer for polymerization, leading to the formation of responsive polymers, hydrogels, or surface coatings. For example, a polymer containing this unit could be designed to swell or shrink in the presence of glucose, enabling its use in self-regulated insulin (B600854) delivery systems. rsc.org
Furthermore, the presence of two distinct responsive elements—the boronic acid (responsive to diols and pH) and the butenyl group (which can be modified to be responsive to other stimuli, such as light or redox conditions)—opens the door to creating dual- or multi-responsive materials. nih.gov Such materials, which can respond to multiple inputs in a controlled manner, are highly sought after for advanced applications in drug delivery, diagnostics, and soft robotics. nih.govnih.gov For instance, a hydrogel based on this compound could be designed to release a therapeutic agent only when both a specific pH and the presence of glucose are detected, leading to highly targeted drug delivery.
Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding
A thorough understanding of the structure and reactivity of this compound is crucial for its rational application in synthesis and materials science. Advanced spectroscopic techniques are indispensable tools for elucidating the fine details of its molecular structure, electronic properties, and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing the compound's structure in solution. ¹H and ¹³C NMR provide information about the connectivity of atoms, while more advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space correlations, confirming the precise arrangement of the butenyl, sulfonyl, and phenylboronic acid moieties. For example, the synthesis of 4-(3-butenylsulfonyl)phenylboronic acid has been confirmed by ¹H NMR spectroscopy, showing characteristic signals for the protons of the butenyl group and the aromatic ring. nih.gov
Infrared (IR) spectroscopy is another valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the boronic acid, the S=O stretches of the sulfonyl group, and the C=C stretch of the butenyl group can be readily identified.
To gain deeper insights into the electronic structure and excited-state properties, techniques like UV-Vis and fluorescence spectroscopy are employed. These methods are particularly important for understanding how the molecule interacts with its environment, for instance, when binding to diols. The changes in the absorption and emission spectra upon binding can provide quantitative information about the binding affinity and the mechanism of interaction.
Furthermore, mass spectrometry provides precise information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. In-depth analysis of the fragmentation of related boron-sulfur compounds has been used to understand their structure and bonding. rsc.org
By combining these spectroscopic techniques, researchers can build a comprehensive picture of the molecule's behavior at the molecular level. This detailed understanding is essential for designing new reactions, catalysts, and materials with tailored properties and for unraveling the mechanisms that govern their function.
Bridging the Gap between Computational Predictions and Experimental Validation
In modern chemical research, computational chemistry has become an invaluable partner to experimental work. For a molecule as complex and multifunctional as this compound, computational modeling can provide profound insights into its structure, reactivity, and potential applications, often guiding and rationalizing experimental findings.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties. These include the three-dimensional structure of the molecule, its vibrational frequencies (which can be compared with experimental IR spectra), and its NMR chemical shifts. Furthermore, DFT can be used to calculate the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and its behavior as a Lewis acid or in catalytic cycles.
One of the key areas where computation can make a significant impact is in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, providing a step-by-step picture of how a reaction proceeds. This can be particularly useful for understanding the tandem reactions that are possible with this multifunctional compound or for predicting the catalytic activity of systems based on boron-sulfur synergy.
For the development of responsive materials, computational models can be used to simulate the binding of the boronic acid moiety to various diols. These simulations can predict binding energies and geometries, helping to explain the selectivity of the material for different analytes. This predictive power can accelerate the design of new sensors and drug delivery systems.
The synergy between computational predictions and experimental validation is a powerful paradigm in chemical research. Experimental results provide the ultimate test of theoretical models, while computational studies can provide a level of detail that is often inaccessible through experiments alone. For this compound, this integrated approach will be essential for unlocking its full potential and for driving innovation in the fields in which it is applied.
Addressing Sustainability and Green Chemistry Aspects in Synthetic Methodologies
As the chemical industry increasingly moves towards more environmentally friendly practices, the principles of green chemistry are becoming central to the development of new synthetic methods. For a versatile building block like this compound, it is crucial to consider the sustainability of its synthesis and subsequent applications.
The current known synthesis of this compound involves several steps, starting from 4-bromobenzenethiol. nih.gov While effective, this route may involve the use of hazardous reagents and solvents, and the generation of waste byproducts. A key goal for future research will be to develop more sustainable synthetic pathways. This could involve exploring alternative starting materials that are derived from renewable feedstocks, reducing the number of synthetic steps to improve atom economy, and replacing hazardous reagents and solvents with greener alternatives. For example, the use of catalytic methods in place of stoichiometric reagents can significantly reduce waste generation.
In the application of this compound, there are also opportunities to incorporate green chemistry principles. For instance, when used as a catalyst, the goal should be to develop systems that are highly efficient, operate under mild conditions (e.g., lower temperatures and pressures), and can be easily recovered and reused. The use of water as a solvent in reactions involving boronic acids is also a promising avenue for greener chemistry. researchgate.net
Furthermore, the design of materials based on this compound should consider their entire life cycle, from synthesis to disposal. This includes designing materials that are biodegradable or can be easily recycled. The inherent degradability of the boronic acid moiety to boric acid, a relatively benign substance, is a positive attribute in this regard. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(3-Butenyl)sulfonyl]phenylboronic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the sulfonyl group via sulfonation of a phenyl precursor using chlorosulfonic acid, followed by coupling with 3-butenyl groups. The boronic acid moiety is introduced via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron). Key parameters include:
- Temperature : Maintain 80–100°C during borylation to avoid side reactions.
- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
- Solvent : Use THF or dioxane for boronate ester formation, followed by acidic hydrolysis to yield the boronic acid.
- Analytical Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., boronic acid protons at δ 7.3–8.1 ppm) and HRMS .
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Stability Profile :
- pH Sensitivity : Boronic acids form reversible esters with diols under basic conditions (pH >8). Store in mildly acidic buffers (pH 5–6) to prevent self-condensation .
- Thermal Stability : Decomposes above 150°C; DSC/TGA data show endothermic peaks at ~160°C (deboronation) .
- Light Sensitivity : Protect from UV exposure to avoid sulfonyl group degradation.
Advanced Research Questions
Q. What strategies can mitigate competing reactions (e.g., Suzuki coupling vs. sulfone elimination) during functionalization of this compound?
- Competing Pathways : The sulfonyl group can act as a leaving group under basic conditions, leading to elimination (forming butadiene). To suppress this:
- Base Selection : Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) in cross-coupling reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, NMP) stabilize intermediates and reduce elimination .
- Kinetic Control : Monitor reaction progress via in situ IR or LC-MS to terminate at optimal conversion (~80–90%) .
Q. How does this compound interact with glycoproteins or cell-surface receptors, and what techniques quantify these interactions?
- Binding Mechanism : The boronic acid moiety binds cis-diols (e.g., sialic acid residues) via reversible ester formation. The sulfonyl group enhances solubility and stabilizes interactions through hydrogen bonding .
- Quantitative Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ ~10³ M⁻¹s⁻¹, kd ~10⁻² s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Determine ΔG (~-25 kJ/mol) and stoichiometry (1:1 for monosaccharide binding) .
Q. What computational models predict the reactivity of this compound in catalytic or supramolecular systems?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity. The sulfonyl group lowers LUMO energy (-1.8 eV), enhancing diol-binding affinity .
- MD Simulations : Model interactions with lipid bilayers to assess membrane permeability (logP ~2.1) .
Methodological Recommendations
- Synthesis : Prioritize Pd(dppf)Cl₂ in THF with K₂CO₃ for higher yields and fewer byproducts.
- Characterization : Combine NMR with X-ray crystallography (if crystalline) to resolve boronic acid tautomerism .
- Biological Assays : Use SPR for real-time binding analysis and ITC for thermodynamic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
